1-(4-fluorobenzyl)-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
56643-73-3 |
|---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H9FN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 |
InChI Key |
LOHJXVMUYVDWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)F |
Origin of Product |
United States |
Contextual Significance of Imidazole Scaffolds in Chemical Biology
The imidazole (B134444) ring is a five-membered heterocyclic aromatic compound that holds a special place in chemical biology. Its unique structural and electronic properties contribute to its prevalence in a wide array of biologically active molecules.
A Versatile Building Block: Imidazole derivatives are integral to numerous natural and synthetic compounds with significant therapeutic applications. biomedpharmajournal.orgbenthamdirect.com The imidazole core, with its three carbon and two nitrogen atoms, is electron-rich, enabling it to readily interact with various enzymes, proteins, and receptors. tandfonline.com This interaction occurs through multiple mechanisms, including hydrogen bonding, coordination, ion-dipole interactions, cation-π interactions, hydrophobic effects, and Van der Waals forces. benthamdirect.com
Found in Nature and Medicine: The imidazole nucleus is a fundamental component of several essential biological molecules, such as the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.org Its presence is also notable in various commercially successful drugs. biomedpharmajournal.org Researchers have extensively explored imidazole-based compounds for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov
Favorable Pharmacokinetic Properties: As an ionizable compound, the imidazole scaffold can impart favorable pharmacokinetic properties to molecules that contain it. biomedpharmajournal.org This characteristic is crucial in drug design and development, aiming to create new and more potent therapeutic agents. nih.govscilit.com The continuous investigation into imidazole derivatives underscores their potential to yield novel treatments for a variety of diseases. tandfonline.com
Research Importance of Fluorine Substitution in Benzyl Moieties for Bioactivity
Established Synthetic Pathways for Imidazole Derivatives with Fluorobenzyl Moieties
The construction of the 1-(4-fluorobenzyl)-1H-imidazole core and its substituted derivatives can be achieved through several synthetic routes. These methods are broadly categorized into conventional approaches, mechanochemical techniques, and electrochemical syntheses.
Conventional Synthetic Approaches
Conventional synthesis of this compound typically involves the nucleophilic substitution reaction between imidazole and a suitable 4-fluorobenzyl halide. A common procedure utilizes potassium carbonate as a base in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds by deprotonation of the imidazole nitrogen, followed by attack on the electrophilic benzylic carbon of the 4-fluorobenzyl halide.
Another conventional approach involves a one-pot, three-component reaction. For instance, the synthesis of 1,2,4-trisubstituted imidazoles can be achieved through a copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) and iodine-catalyzed reaction of chalcones and benzylamines. acs.org This method involves the cleavage of the C-C double bond in the chalcone (B49325). acs.org Similarly, a metal-free approach for the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed, which proceeds via the N-α-C(sp³)–H bond functionalization of benzylamines. rsc.org
The van Leusen imidazole synthesis is another versatile method that can be adapted for the preparation of fluorobenzyl-substituted imidazoles. researchgate.net This reaction typically involves the use of tosylmethyl isocyanide (TosMIC) and an aldehyde, which in this case would be 4-fluorobenzaldehyde (B137897), along with a suitable amine. researchgate.net
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, an environmentally friendly alternative to traditional solvent-based methods, has been explored for the synthesis of imidazole derivatives. Ball-milling techniques can be employed to synthesize imidazole N-oxides, which can then be further transformed into various imidazole derivatives. mdpi.com For example, the synthesis of 1-(4-fluorophenyl)-4,5-dimethylimidazole 3-oxide has been achieved using this method. mdpi.com This approach offers advantages such as reduced solvent usage and potentially shorter reaction times.
Electrochemical Synthesis Approaches
Electrochemical methods provide a green and efficient pathway for the synthesis of imidazole derivatives. An electrochemically induced synthesis of imidazoles has been developed from vinyl azides and benzylamines, proceeding under constant current conditions in an undivided cell. nih.gov This method avoids the use of stoichiometric chemical oxidants. nih.gov Another electrochemical approach enables the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines through electrochemical C(sp³)–H amination. rsc.org This technique is notable for its use of readily available starting materials and avoidance of transition metals and oxidants. rsc.org Furthermore, an electrochemical one-pot synthesis of five-membered azaheterocycles, including imidazoles, has been reported, which involves a [4+1] cyclization strategy. rsc.org
Precursor Compound Utilization and Reaction Optimization Studies
The selection and utilization of precursor compounds are critical for the successful synthesis of this compound and its analogues. Key precursors include imidazole, 4-fluorobenzyl halides (such as 1-(bromomethyl)-4-fluorobenzene or 1-chloromethyl-4-fluorobenzene), and 4-fluorobenzaldehyde. chemicalbook.comnih.gov For the synthesis of more complex, substituted analogues, precursors like 4-fluorophenylacetone and various aryl aldehydes and benzylamines are employed. acs.orgrsc.org
Reaction optimization is a crucial aspect of developing efficient synthetic protocols. Studies have focused on optimizing various parameters, including the choice of catalyst, solvent, base, and reaction temperature. For instance, in the copper-catalyzed synthesis of trisubstituted imidazoles, the reaction conditions are carefully controlled to maximize yield and minimize side products. acs.org Similarly, in electrochemical syntheses, parameters such as current density, electrolyte, and solvent are optimized to achieve efficient conversion. nih.gov The development of metal-free and catalyst-free systems is also a significant area of optimization research, aiming for more sustainable and cost-effective synthetic routes. rsc.orgresearchgate.net
Derivatization Strategies for this compound
The this compound scaffold can be further modified to generate a diverse range of derivatives with tailored properties. These derivatization strategies often target the C2, C4, and C5 positions of the imidazole ring.
Chemical Transformations and Reactivity Analysis
The chemical reactivity of the this compound core allows for various transformations. For example, the C2-aroyl substituted imidazole derivatives can be synthesized and subsequently reduced to the corresponding methanol (B129727) derivatives. nih.gov These can then undergo further reactions, such as cyclization with chloroacetyl chloride to form 1,4-imidazoxazinone derivatives. nih.gov
The reactivity of the fluorophenyl group can also be exploited. For instance, the fluorine atom can potentially undergo nucleophilic aromatic substitution reactions, although this is generally less facile than with other halogens. The imidazole ring itself can participate in various reactions, including N-alkylation and reactions at the carbon atoms of the ring. The presence of the fluorobenzyl group can influence the reactivity of the imidazole ring through electronic effects.
Derivatization can also involve the introduction of other functional groups to the imidazole ring or the benzyl (B1604629) moiety. For example, the synthesis of ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate demonstrates the introduction of both cyano and carboxylate groups to a benzimidazole (B57391) analogue. najah.edu
Below is a table summarizing some of the key compounds mentioned and their synthetic precursors.
| Compound Name | Precursor(s) |
| This compound | 1H-imidazole, 1-chloromethyl-4-fluorobenzene chemicalbook.com |
| 1-(4-fluorobenzyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | 4-fluorobenzylamine, 4-fluorobenzaldehyde, benzil (B1666583) rsc.org |
| 1-(4-fluorobenzyl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole | 4-fluorobenzylamine, chalcone derivative acs.org |
| 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene nih.gov |
| (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol | 4-fluorophenylacetone, imidazole derivatives |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 1,2-phenylenediamine, 4-fluorobenzaldehyde nih.gov |
Regioselective Functionalization Studies
The regioselective functionalization of this compound is a critical aspect of its synthetic chemistry, enabling the introduction of various substituents at specific positions on both the imidazole and the fluorobenzyl rings. The reactivity of the C-H bonds at different positions of the molecule allows for targeted modifications, which are essential for developing analogues with tailored properties. The principal sites for functionalization are the C2, C4, and C5 positions of the imidazole ring and the ortho-positions of the 4-fluorobenzyl group.
The imidazole ring's C-H bonds exhibit distinct reactivity profiles. The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov The C5 position shows high reactivity towards electrophilic substitution, while the C4 position is generally the least reactive. nih.gov Strategic functionalization often relies on exploiting these intrinsic differences or employing directing groups and specific catalytic systems to override them.
Functionalization of the Imidazole Ring
C2-Position Functionalization: The C2 position is the most frequently targeted site for the functionalization of N-substituted imidazoles due to its higher acidity.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy where an alkyllithium base, such as n-butyllithium (n-BuLi), coordinates with a heteroatom-containing directing group, facilitating deprotonation at an adjacent position. wikipedia.org In N-alkylated imidazoles, the N-1 nitrogen atom can direct lithiation specifically to the C2 position. uwindsor.casemanticscholar.org
Transition Metal-Catalyzed C-H Activation: Nickel and palladium catalysts are highly effective for the regioselective C-H arylation and alkenylation of imidazoles, showing a strong preference for the C2 position. rsc.orgresearchgate.netnih.gov Nickel-catalyzed systems, such as Ni(OTf)₂ with a 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) ligand in a tertiary alcohol solvent, can effectively couple N-benzyl imidazoles with chloroarenes and phenol (B47542) derivatives. rsc.orgnih.gov This method is notable for its use of an air-stable nickel(II) salt as a catalyst precursor. nih.gov
| Catalyst System | Electrophile Type | Solvent / Base | Outcome |
| Ni(OTf)₂ / dcype | Chloroarenes | t-amylOH / K₃PO₄ | C2-Arylation rsc.org |
| Ni(OTf)₂ / dcype | Phenol Derivatives | t-amylOH / K₃PO₄ | C2-Arylation rsc.org |
| Ni(OTf)₂ / dcypt | Enol Derivatives | t-amylOH / K₃PO₄ | C2-Alkenylation nih.gov |
| Palladium / PhMezole-Phos | Alkenyl Tosylates | - | C2-Alkenylation researchgate.net |
C5-Position Functionalization: While the C2 position is kinetically favored for deprotonation, the C5 position can be targeted under different conditions.
Palladium-Catalyzed Alkenylation: The regioselectivity of palladium-catalyzed C-H functionalization can be tuned. For instance, a palladium-catalyzed C-H alkenylation of imidazoles has been developed that achieves high C5 selectivity by using specific oxidants like copper(II) acetate. nih.gov
C4-Position Functionalization: The C4 position is the most challenging to functionalize directly. Advanced strategies have been developed to access this site, such as the "SEM-switch." This method involves using 2-(trimethylsilyl)ethoxymethyl (SEM) as a protecting group on the N-1 nitrogen. After functionalizing other positions, the SEM group can be transposed from the N-1 to the N-3 nitrogen, which activates the C4 position for subsequent arylation. nih.govacs.org
Functionalization of the 4-Fluorobenzyl Group
The regioselective functionalization of the 4-fluorobenzyl ring typically involves directed ortho-metalation (DoM). In this process, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org For N-benzylpivalamide derivatives, where the pivalamide (B147659) group acts as a potent DMG, lithiation occurs selectively at the C2 (ortho) position of the benzyl ring. researchgate.net While the imidazole moiety itself can act as a directing group, its effectiveness can be influenced by other substituents and reaction conditions. A competing reaction is the lithiation at the benzylic position (the CH₂ group), which can often be favored by using lithium amide bases instead of alkyllithiums. uwindsor.ca
| Method | Target Position(s) | Key Reagents / Conditions | Selectivity Outcome |
| Directed Lithiation | Imidazole C2 | n-BuLi or t-BuLi / THF, -78 °C | High C2 selectivity uwindsor.caresearchgate.net |
| Ni-Catalyzed C-H Activation | Imidazole C2 | Ni(OTf)₂ / dcype, K₃PO₄ / t-amylOH | High C2 selectivity for arylation rsc.org |
| Pd-Catalyzed C-H Activation | Imidazole C5 | Pd(OAc)₂ / Cu(OAc)₂ | High C5 selectivity for alkenylation nih.gov |
| SEM-Switch Strategy | Imidazole C4 | SEM-Cl protection, then base-induced transposition | Enables C4 functionalization after C2/C5 nih.govacs.org |
| Directed ortho-Metalation (DoM) | Benzyl Ring C2/C6 | N-benzylpivalamide with t-BuLi / THF, -78 °C | High ortho selectivity researchgate.net |
Computational and Theoretical Investigations of 1 4 Fluorobenzyl 1h Imidazole Analogues
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. These calculations provide a basis for interpreting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net For imidazole (B134444) analogues, DFT is widely applied to determine optimized molecular geometries, predict vibrational frequencies, and calculate electronic properties. niscpr.res.inniscpr.res.innih.gov The B3LYP hybrid functional is one of the most popular and widely used methods in DFT calculations for organic molecules, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. niscpr.res.innih.govresearchgate.net
Researchers utilize DFT to calculate various molecular parameters, including bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netresearchgate.net Beyond simple geometry, DFT is used to study the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. researchgate.net These calculations can elucidate the stability of different conformers by comparing their ground state energies, as demonstrated in studies of various imidazole derivatives. nih.gov The method is also capable of analyzing non-covalent interactions within a molecule, which are critical for its three-dimensional structure and biological function. researchgate.net
Electronic Structure and Spectroscopic Parameter Predictions
A key application of DFT is the prediction of electronic properties and spectroscopic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter that describes the molecule's chemical reactivity, kinetic stability, and polarizability; a smaller gap suggests higher reactivity. niscpr.res.inniscpr.res.inresearchgate.net This energy gap strongly supports the presence of intramolecular energy transfer within the molecule. niscpr.res.in
DFT calculations are also employed to predict various spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netniscpr.res.inresearchgate.net Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra, providing a comprehensive characterization of the molecule's spectroscopic signature. researchgate.netresearchgate.netresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govppor.az
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how a ligand, such as a 1-(4-fluorobenzyl)-1H-imidazole analogue, might interact with a biological target like a protein or enzyme.
Ligand-Protein Interaction Profiling
Molecular docking is extensively used to screen and identify potential drug candidates by predicting their binding affinity and mode of interaction with a specific protein target. For imidazole-based compounds, docking studies have been performed against a wide array of biological targets, including enzymes involved in cancer, metabolic diseases, and infectious diseases. acs.orgnih.govuin-malang.ac.id
The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy. The results are often ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). uin-malang.ac.idnih.gov For example, docking studies on imidazole derivatives have identified potential inhibitors for targets such as aldosterone (B195564) synthase (CYP11B2), sirtuins, and xanthine (B1682287) oxidase. acs.orguin-malang.ac.idfrontiersin.org These studies reveal the key amino acid residues in the protein's active site that form favorable interactions with the ligand. Common interactions include:
Hydrogen bonds: Crucial for specificity and anchoring the ligand in the binding pocket. uin-malang.ac.idfrontiersin.org
Hydrophobic interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein. nih.gov
Pi-pi interactions: Stacking interactions between aromatic rings. frontiersin.org
Coordinate bonds: The nitrogen atoms of the imidazole ring can coordinate with metal ions present in the active site of metalloenzymes. mdpi.com
The imidazole scaffold itself is noted for its electron-rich characteristics, which make it suitable for binding to a variety of enzymes and receptors. nih.gov
Binding Mode Analysis
Beyond just identifying interactions, docking studies provide a detailed 3D model of the ligand's binding pose within the protein's active site. This binding mode analysis is critical for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective analogues. acs.org For instance, in the development of inhibitors for heme oxygenase-1 (HO-1), the imidazole moiety is known to be a critical region for coordinating the iron(II) of the heme substrate. nih.gov
In a study on benzimidazole (B57391) derivatives as xanthine oxidase inhibitors, docking revealed that the compounds form hydrogen bonds with the same key amino acid residues (arginine 880 and threonine 1010) as the known inhibitor allopurinol, suggesting a similar mechanism of action. uin-malang.ac.id Similarly, docking of 1-benzyl-1H-imidazoles into a model of CYP11B2 allowed researchers to form hypotheses about their binding modes, providing a valuable basis for future design efforts. acs.org The stability of these predicted binding modes can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of the protein-ligand complex over time. researchgate.netnih.gov
| Target Protein | Ligand Type | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|
| Sirtuins (e.g., Sirt1, Sirt2) | Imidazole derivatives | Isoleucine, Alanine, Phenylalanine, Tyrosine | Hydrogen bonds, Pi-pi interactions | frontiersin.org |
| Xanthine Oxidase (3NVY) | Benzimidazole derivatives | Arginine 880, Threonine 1010 | Hydrogen bonds | uin-malang.ac.id |
| SARS-CoV-2 Mpro | Imidazole derivatives | Cysteine 145 | Covalent binding | nih.gov |
| Aldosterone Synthase (CYP11B2) | 1-benzyl-1H-imidazoles | Not specified | Docking into active site model | acs.org |
Structure-Activity Relationship (SAR) Computational Analysis
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational SAR, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR), provides models that can predict the activity of new compounds and highlight the structural features that are most important for potency.
A 3D-QSAR model is built by aligning a series of compounds with known activities and then using statistical methods, like partial least squares (PLS) regression, to correlate their 3D properties (steric and electrostatic fields) with their biological activity. nih.gov The resulting models are often visualized with contour maps that show regions where certain properties are favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study on imidazole derivatives as anti-breast cancer agents yielded a model with good predictive power (r² = 0.81, q² = 0.51). nih.gov The contour maps from this study indicated that certain electrostatic and steric field points had a negative regulatory effect on the predicted anticancer activity, providing clear guidance for future modifications. nih.gov
SAR analyses of benzimidazole derivatives have shown that substitutions at the N1, C2, C5, and C6 positions significantly influence their anti-inflammatory activity. nih.gov Specifically, the substitution of a benzyl (B1604629) group at the N1-position was found to enhance anti-inflammatory action, highlighting the importance of this structural feature which is present in this compound. nih.gov
| Compound Series | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| 1,2,6-trisubstituted benzimidazoles | Anti-inflammatory | Substitution of a benzyl group at the N1-position enhanced activity. | nih.gov |
| Imidazole derivatives | Anticancer (MCF-7) | A 3D-QSAR model identified specific steric and electrostatic fields that regulate activity. | nih.gov |
| 1-benzyl-1H-imidazole-5-carboxamides | TGR5 Agonism | Specific substitutions on the benzyl and carboxamide portions led to potent and selective agonists. | nih.gov |
| Naphthimidazoles | Anti-inflammatory | A 4-methoxyphenyl (B3050149) substitution at the C2-position was favorable, while chloro- or hydroxy-substituted phenyl groups reduced activity. | nih.gov |
Molecular Dynamics Simulations in Ligand-Target Systems
Molecular dynamics (MD) simulations provide a "computational microscope" to visualize the movement and interaction of atoms in a ligand-target complex over time. arxiv.org These simulations offer deep mechanistic insights into how a molecule binds to its receptor, the stability of the complex, and the specific interactions that anchor it in the binding site.
While a specific MD simulation for this compound was not identified, molecular docking studies on the closely related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold provide valuable insights into its interaction with the α1/γ2 interface of the GABA-A receptor. nih.govacs.org These studies, which precede full MD simulations, predict the binding pose and key interactions. The findings showed that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold is a suitable template for generating metabolically stable ligands for the GABA-A receptor. nih.govnih.gov The placement of substituents on the benzimidazole scaffold was found to be critical; for example, a methyl group at the 6-position helps orient the molecule correctly within the allosteric site, whereas placing it at the 5-position leads to a steric clash that prevents binding. nih.govacs.org
Table 3: Key Interactions of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole Analogue at the GABA-A Receptor Binding Site
| Interaction Type | Description | Significance |
|---|---|---|
| Steric Fit | The overall shape and volume of the molecule must complement the binding pocket. | Proper positioning within the binding site is essential for activity. Incorrect substitution can abolish interaction. nih.govacs.org |
| Hydrophobic Interactions | The fluorophenyl and benzimidazole moieties interact with nonpolar residues. | These interactions are key drivers for binding and recognition at the α1/γ2 interface. nih.govacs.org |
| π-π Stacking | In crystal structures of related compounds, offset π–π interactions between imidazole rings have been observed. | Contributes to the stabilization of molecules in a condensed phase and can be relevant for binding to aromatic residues in a target. najah.edu |
Photoisomerization Dynamics and Optical Property Predictions
Photoisomerization is a process where a molecule undergoes a structural change upon absorbing light, a property central to materials used in optical switching and data storage. mdpi.com This behavior is characteristic of molecules containing a photochromic unit, such as an azobenzene (B91143) (-N=N-) group. The target compound, this compound, lacks such a group and is therefore not expected to undergo photoisomerization.
However, studies on a structurally different but related compound, 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, which contains an azo linker, provide insight into the photoresponsive behavior of fluorophenyl-imidazole systems. researchgate.netresearcher.life For this azo-derivative, irradiation with light at 354 nm induces a reversible transformation from the trans to the cis isomer. researchgate.netresearcher.life The transition from the trans to the cis state was achieved in 75 minutes, while the reverse process took 60 minutes. researchgate.netresearcher.life This compound also exhibits significant nonlinear absorption, making it a candidate for optical limiting applications that protect against intense light sources. worldscientific.comresearcher.life
The general optical properties of imidazole derivatives have been studied, revealing that they can be fluorescent and that their absorption and emission are often sensitive to environmental factors like pH. nih.gov For some synthetic fluorescent imidazoles, changes in pH can lead to protonation or deprotonation of the imidazole ring, causing shifts in the absorption and emission spectra. nih.gov
Table 4: Photophysical Properties of a Photoisomerizable Azo-Imidazole Analogue Data for 2-[(E)-(4-fluorophenyl)diazenyl]-1H-imidazole, a related but structurally distinct compound.
| Property | Value / Observation | Reference |
|---|---|---|
| Photoisomerization | Reversible trans-cis isomerization upon UV light exposure. | researchgate.netresearcher.life |
| Time to trans-to-cis state | 75 minutes | researchgate.netresearcher.life |
| Time to cis-to-trans state | 60 minutes (at 354 nm) | researchgate.netresearcher.life |
| Nonlinear Absorption Coefficient (βeff) | 8.8 × 10⁻¹¹ m/W | worldscientific.comresearcher.life |
Structure Activity Relationship Sar Analysis of 1 4 Fluorobenzyl 1h Imidazole and Its Derivatives
Impact of Structural Modifications on Biological Activity and Potency
The biological activity and potency of 1-(4-fluorobenzyl)-1H-imidazole derivatives are highly sensitive to structural alterations. Modifications to the imidazole (B134444) core, the benzyl (B1604629) substituent, and the linker between them can lead to significant changes in efficacy against various biological targets.
For instance, in the context of G-protein coupled receptors, the substitution pattern on the imidazole and associated phenyl rings is crucial. Studies on 2,4-diphenyl-1H-imidazole analogs as cannabinoid receptor 2 (CB2) agonists have shown that these compounds can exhibit potent activity and high functional selectivity over CB1 receptors. nih.gov Similarly, for α-adrenergic receptors, modifications to the carbon bridge between a naphthalene (B1677914) ring (a surrogate for the fluorobenzyl group) and the imidazole ring play a vital role. Replacing the methyl group on this bridge with hydrogen, hydroxyl, or other groups significantly impacts potency and selectivity for α2-adrenoceptors. nih.gov The desmethyl analog, in particular, retained high selectivity. nih.gov
In the realm of enzyme inhibition, specifically targeting aromatase, the introduction of an imidazolyl group at the C4 position of a flavan (B184786) nucleus has been shown to produce potent inhibitors. nih.gov Further research into imidazole derivatives as aromatase inhibitors demonstrated that substitutions on the phenyl rings attached to the imidazole core are critical. For example, replacing a 4,4'-dimethylbenzyl group with an α-furyl group resulted in a loss of activity, highlighting the importance of specific lipophilic substituents for enzyme inhibition. cumhuriyet.edu.tr
The antimicrobial and antiviral activity of imidazole derivatives is also heavily influenced by their substitution patterns. Research has shown that the presence of electron-withdrawing groups on the phenyl rings is often necessary for antimicrobial activity. nih.gov In a series of imidazole-coumarin conjugates developed as anti-HCV agents, attaching a substituent like fluorine, chlorine, bromine, or a methoxy (B1213986) group to the coumarin (B35378) nucleus increased the potency and selectivity index significantly. mdpi.com
Furthermore, the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogs as positive allosteric modulators (PAMs) of the GABA-A receptor highlights the impact of subtle structural changes. acs.orgnih.gov Single-site fluorination at the 4-position of the phenyl ring was found to enhance metabolic stability without negatively affecting molecular recognition at the receptor. acs.orgnih.gov The position of a methyl group on the benzimidazole (B57391) scaffold was also critical; a methyl group at the 6-position directed the molecule correctly within the allosteric binding site, whereas a 5-methyl substitution led to a steric clash and abolished receptor interaction. acs.orgnih.gov
Table 1: Impact of Structural Modifications on Biological Activity
| Derivative Class | Modification | Biological Target | Impact on Activity/Potency | Reference |
|---|---|---|---|---|
| 2,4-Diphenyl-1H-imidazoles | Various substitutions | Cannabinoid Receptor 2 (CB2) | Potent agonist activity achieved. | nih.gov |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazoles | Replacement of benzylic methyl group | α2-Adrenergic Receptors | Desmethyl analog retained high selectivity; other groups reduced potency. | nih.gov |
| Imidazole-Coumarin Conjugates | Substituents (F, Cl, Br, OMe) on coumarin ring | Hepatitis C Virus (HCV) | Increased potency and selectivity index. | mdpi.com |
| 2-(Substituted phenyl)-1H-imidazoles | Electron-withdrawing groups on phenyl ring | Bacteria/Fungi | Necessary for antimicrobial activity. | nih.gov |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Methyl group at 6-position of benzimidazole | GABA-A Receptor | Navigates molecule to the allosteric site, enhancing interaction. | acs.orgnih.gov |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | Methyl group at 5-position of benzimidazole | GABA-A Receptor | Abolished interaction due to steric hindrance. | acs.orgnih.gov |
| 1-(Biphenylylmethyl)-1H-imidazoles | Methyl substituent on methylene (B1212753) bridge | CYP121 (M. tuberculosis) | Maintained high activity. | conicet.gov.ar |
Elucidation of Key Pharmacophoric Features for Target Interaction
The interaction of this compound derivatives with their biological targets is governed by a set of key pharmacophoric features. These include specific atoms and functional groups arranged in a precise three-dimensional orientation that facilitates binding.
A primary pharmacophoric feature of many imidazole-based enzyme inhibitors is the nitrogen atom at position 3 (N3) of the imidazole ring. nih.gov This nitrogen acts as a crucial binding point, often coordinating with a heme iron atom within the active site of cytochrome P450 enzymes like aromatase (CYP19) and CYP121. conicet.gov.arnih.gov For non-steroidal aromatase inhibitors, this interaction with the heme prosthetic group is a well-established mechanism for competitive inhibition. nih.govexcli.de
For GABA-A receptor modulators, the key interactions involve hydrogen bonding and aromatic interactions. Docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues revealed the formation of key hydrogen bonds with histidine and serine residues at the α1/γ2 interface of the receptor. acs.org The fluorophenyl ring and the benzimidazole system engage in crucial aromatic interactions with several tyrosine and phenylalanine residues within the binding pocket. acs.org The 4-fluoro substituent itself is considered a key feature for enhancing metabolic stability while maintaining these critical interactions. acs.orgnih.gov
In the case of α2-adrenergic receptor agonists, the imidazole ring and the aromatic system (naphthalene as a stand-in for the benzyl group) are essential. nih.gov The chirality at the carbon bridge connecting these two moieties also plays a critical role in defining the agonist versus antagonist profile and the potency of the interaction. nih.gov This indicates that a specific spatial arrangement of the aromatic and heterocyclic rings is a fundamental requirement for effective binding.
Studies on CYP121 inhibitors derived from 1-(4-biphenylylmethyl)-1H-imidazole show that the binding mode involves the inhibitor occupying a solvent channel that leads to the active site heme. conicet.gov.ar The interaction is characterized by the imidazole nitrogen forming a hydrogen bond with a water ligand of the heme iron, while the rest of the molecule engages in significant hydrophobic interactions within the channel. conicet.gov.ar
Table 2: Key Pharmacophoric Features and Target Interactions
| Target | Key Pharmacophoric Feature | Nature of Interaction | Reference |
|---|---|---|---|
| Aromatase (CYP19) | Imidazole N3 atom | Coordination with heme iron. | nih.gov |
| CYP121 | Imidazole N3 atom, aromatic rings | Hydrogen bonding to heme water ligand, hydrophobic interactions. | conicet.gov.ar |
| GABA-A Receptor (α1/γ2 interface) | 4-Fluorophenyl group, benzimidazole core | Aromatic interactions (π-π, CH-π), hydrogen bonds. | acs.org |
| α2-Adrenergic Receptors | Imidazole ring, aromatic system, chiral center | Specific spatial arrangement for high-affinity binding. | nih.gov |
| Indoleamine 2,3-dioxygenase (IDO) | Imidazole core | Binding to heme iron, leading to noncompetitive inhibition. |
Correlations between Structural Elements and Target Selectivity
Structural modifications not only alter potency but can also fine-tune the selectivity of this compound derivatives for specific biological targets over others. This is crucial for developing drugs with minimized off-target effects.
A clear example of this is seen in imidazole-based adrenergic agents. The naphthalene analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a highly selective α2-adrenoceptor agonist. nih.gov Structure-activity relationship studies revealed that the desmethyl and methoxy-substituted analogs maintained a high degree of α2/α1-selectivity in both functional and receptor binding assays. nih.gov This demonstrates that modifications at the benzylic carbon bridge are pivotal for controlling selectivity between different adrenoceptor subtypes.
In the development of cannabinoid receptor agonists, a series of 2,4-diphenyl-1H-imidazole analogs showed high functional selectivity for the CB2 receptor over the CB1 receptor. nih.gov This is therapeutically significant as CB2 agonism is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by CB1 activation. The specific substitution pattern on the diphenyl-imidazole scaffold dictates this selectivity profile.
Similarly, in the context of TAFIa (thrombin-activatable fibrinolysis inhibitor) inhibitors, structural changes to imidazole acetic acid derivatives influenced their selectivity against the related enzyme CPB (carboxypeptidase B). While an aminocyclopentyl derivative was a highly potent TAFIa inhibitor, it lacked selectivity over CPB. nih.gov In contrast, a slightly less active aminobutyl derivative provided a 6.7-fold improvement in selectivity for TAFIa versus CPB, indicating that the nature of the P1' group is a key determinant of target selectivity. nih.gov
Furthermore, research on inhibitors for the solute carrier family SLC10, which includes the bile acid carriers ASBT and NTCP, has involved analyzing derivatives for target specificity. Systematic analysis of structure-activity relationships helps elucidate which structural features confer potency and selectivity for one carrier over another, guiding the development of preclinical candidates for specific therapeutic applications. nih.gov
Table 3: Correlation of Structural Elements with Target Selectivity
| Derivative Class | Structural Element | Targets | Selectivity Outcome | Reference |
|---|---|---|---|---|
| 4-Substituted Imidazoles | Substituent on the carbon bridge (e.g., desmethyl, methoxy) | α1 vs. α2-Adrenergic Receptors | Maintained high α2/α1 selectivity. | nih.gov |
| 2,4-Diphenyl-1H-imidazoles | Substitution pattern on the diphenyl-imidazole scaffold | CB1 vs. CB2 Receptors | High functional selectivity for CB2 over CB1. | nih.gov |
| Imidazole Acetic Acids | P1' group (aminobutyl vs. aminocyclopentyl) | TAFIa vs. CPB | Aminobutyl group conferred a 6.7-fold selectivity for TAFIa. | nih.gov |
| Phenylsulfonylamino-benzanilides | Various substitutions | ASBT vs. NTCP vs. SOAT | SAR analysis elucidates features for target-specific inhibition. | nih.gov |
Research Applications and Future Directions for 1 4 Fluorobenzyl 1h Imidazole in Chemical Biology
Lead Compound Identification and Optimization in Drug Discovery Research
The 1-(4-fluorobenzyl)-1H-imidazole core and its close analogs have served as a crucial starting point for the identification and optimization of lead compounds targeting a diverse range of diseases. nih.govontosight.ainih.gov Medicinal chemists utilize this scaffold to design new therapeutic agents by modifying its structure to improve potency, selectivity, and metabolic profiles. nih.govacs.org
A significant area of research involves the development of derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, which are of interest for treating various neurological dysfunctions. nih.govnih.gov Researchers have identified that fusing a benzene (B151609) ring to the imidazole (B134444) core to create a benzimidazole (B57391) structure, such as in 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, results in compounds with improved metabolic stability and reduced potential for hepatotoxicity. nih.govacs.orgnih.gov The fluorination at the 4-position of the phenyl ring is a key modification that enhances these properties without negatively impacting the molecule's ability to recognize its target receptor. nih.govacs.org
Beyond neuroscience, derivatives of this scaffold have been investigated as inhibitors of key enzymes in cancer pathways. For instance, imidazole-based compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and ALK5, a transforming growth factor-beta (TGF-β) type I receptor. nih.govnih.gov In one study, a series of N-(3-fluorobenzyl)-imidazol-2-amine derivatives were synthesized and identified as potent ALK5 inhibitors, with one candidate showing high oral bioavailability in preclinical models. nih.gov Another research effort focused on creating 1-(diarylmethyl)-1H-imidazoles as dual-targeting agents against both tubulin polymerization and aromatase, a strategy aimed at developing more effective treatments for breast cancer. nih.gov
The structural versatility of the this compound framework allows for the generation of extensive compound libraries, leading to the discovery of lead structures for a variety of therapeutic targets. nih.gov
Table 1: Examples of Biologically Active this compound Derivatives and Analogs
| Derivative/Analog | Target/Activity | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate | Crystal structure determined; building block for bioactive molecules | General Drug Discovery | najah.edu |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | Positive Allosteric Modulators of GABA-A Receptor | Neurology | nih.govnih.govacs.org |
| (E)-1-(4-Fluorophenyl)-5-((benzylidene)amino)-1H-imidazole-4-carbonitriles | EGFR Inhibitors | Oncology | nih.gov |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 Receptor Inhibitor | Oncology, Fibrotic Diseases | nih.gov |
| 1-(Diarylmethyl)-1H-imidazoles | Dual Aromatase and Tubulin Inhibitors | Oncology (Breast Cancer) | nih.gov |
Application as Biochemical Probes in Experimental Systems
The ability of this compound derivatives to selectively interact with specific biological targets makes them valuable tools for chemical biologists. nih.govnih.gov As biochemical probes, these compounds help elucidate the roles of enzymes and receptors in complex cellular pathways.
The development of potent and selective inhibitors for specific enzymes allows researchers to probe the function of these enzymes in living systems. For example, imidazole-based inhibitors of kinases like EGFR and ALK5 can be used to study signaling cascades involved in cell proliferation and fibrosis. nih.govnih.gov By observing the downstream cellular effects of inhibiting these kinases, researchers can map their signaling pathways and identify potential new targets for therapeutic intervention.
Similarly, molecules that modulate receptor activity, such as the 2-(4-fluorophenyl)-1H-benzo[d]imidazole-based PAMs of the GABA-A receptor, are instrumental in neuropharmacology research. nih.govnih.gov These compounds serve as probes to investigate the structure and function of the α1/γ2 interface of the GABA-A receptor, a key site for regulating neuronal inhibition. nih.govnih.govacs.org Using these molecular tools in electrophysiology and binding assays helps to understand how allosteric modulation affects receptor function and contributes to conditions like anxiety and insomnia.
Advanced Chemical Biology Methodologies
The this compound scaffold is well-suited for integration into advanced chemical biology methodologies, such as molecular imaging and chemoproteomics.
The presence of a fluorine atom in the structure makes it an ideal candidate for development into a positron emission tomography (PET) imaging agent. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. By replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), derivatives of this compound could be transformed into radiotracers. Research has already demonstrated the promise of ¹⁸F-labeled benzimidazole derivatives for PET tumor imaging, showing high tumor-to-brain uptake ratios in animal models. nih.gov Similarly, other imidazole-based scaffolds have been developed as PET tracers for imaging α-synuclein aggregates in the brains of patients with Parkinson's disease. nih.gov This suggests a strong potential for developing ¹⁸F-labeled this compound derivatives to image targets like kinases or receptors in the body.
Furthermore, the versatile imidazole core can be functionalized to create probes for use in chemical proteomics techniques like activity-based protein profiling (ABPP). By incorporating a "clickable" chemical handle, such as an alkyne or azide, onto the scaffold, researchers could create a probe that covalently binds to its protein target in a complex biological sample. Subsequent "click" reaction with a reporter tag (e.g., biotin (B1667282) or a fluorophore) would allow for the enrichment and identification of the target protein using mass spectrometry. The synthesis of imidazole-triazole hybrids via click chemistry has been reported, demonstrating the chemical feasibility of this approach. nih.gov This strategy could uncover novel cellular targets of this compound derivatives and provide deeper insights into their mechanisms of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(4-fluorobenzyl)-1H-imidazole and its derivatives, and what key experimental parameters influence yield?
- Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole is prepared via chlorination using POCl₃ under reflux (110°C, 21 h), followed by purification via silica gel chromatography (CHCl₃/MeOH eluent) . Critical parameters include stoichiometric control of reagents (e.g., POCl₃ in excess for complete conversion) and anhydrous conditions to avoid side reactions . Column chromatography with 230–400 mesh silica gel is essential for isolating high-purity products .
Q. How is structural characterization of this compound derivatives performed, and what spectral benchmarks are reported?
- Answer : ¹H NMR (500 MHz, CDCl₃) and HRMS are standard. For example, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole shows characteristic signals at δ 5.26 ppm (N-CH₂), 6.65–7.55 ppm (aromatic protons), and 1.28 ppm (isopropyl -CH₃) . HRMS confirms molecular ions (e.g., m/z 664.3331 for C₃₉H₄₂F₂N₆O₂) . IR spectroscopy identifies functional groups (e.g., ν 1717 cm⁻¹ for carbonyl) .
Advanced Research Questions
Q. What unexpected reaction mechanisms have been observed during the synthesis of this compound derivatives, and how are they resolved?
- Answer : Unusual N-demethylation and self-catalyzed N-diarylation occur during SNAr amination. For instance, 1-methylpiperidin-4-amine reacts with 2-chloro-benzimidazole derivatives to form bis-arylated products via intermediate tetrahedral salts, bypassing the expected mono-amination . Mitigation involves optimizing reaction time (72 h at 120°C) and using excess amine to trap HCl, suppressing side-product formation .
Q. How do substituents (e.g., alkoxy groups) influence the reactivity and stability of this compound derivatives?
- Answer : The 6-isopropoxy group stabilizes aromatic cations via resonance, facilitating N-demethylation of tertiary amines . This substituent also accelerates amination kinetics by enhancing electrophilicity at the 2-chloro position . Conversely, electron-withdrawing groups (e.g., -CF₃) reduce nucleophilic attack rates, requiring harsher conditions .
Q. What computational models (e.g., QSAR) are used to predict biological activity, and how are they validated?
- Answer : Comparative Molecular Similarity Indices Analysis (CoMSIA) models correlate structural features (steric, electrostatic) with antiepileptic activity (ED₅₀). A CoMSIA study on 44 imidazole derivatives achieved predictive r² > 0.6 using a training/test set (4:1 ratio) and cross-validation . Validation includes bootstrapping (100 runs) and external testing with novel analogs .
Q. What strategies are employed to resolve contradictions in reaction pathways for imidazole-based pharmaceuticals?
- Answer : Mechanistic studies (e.g., isotopic labeling, intermediate trapping) clarify competing pathways. For example, the unexpected formation of bis-arylated products was attributed to the rate-limiting formation of mono-aminated intermediates, which react faster with excess amine than the starting material . Kinetic profiling (TLC monitoring) and DFT calculations further validate proposed mechanisms .
Methodological Guidance
Q. How can reaction conditions be optimized for regioselective C–H functionalization in imidazole derivatives?
- Answer : Pd-catalyzed coupling (e.g., with bromobenzotrifluoride) achieves regioselectivity using ligands like XPhos and bases (K₂CO₃) in DMF at 100°C . Solvent polarity (e.g., DMF vs. THF) and catalyst loading (5 mol%) are critical for minimizing byproducts . Flash chromatography (hexane/EtOAc) isolates products with >95% purity .
Q. What analytical workflows confirm the purity of this compound derivatives in drug discovery?
- Answer : Orthogonal methods include HPLC (C18 column, MeOH/H₂O gradient), ¹H/¹³C NMR, and elemental analysis. For example, compound 13 (C₂₉H₂₁F₃N₂) showed 76.89% C (calc. 76.64%), confirming purity . Mass fragmentation patterns (e.g., m/z 365 and 256) further validate structural integrity .
Q. How are imidazole derivatives evaluated for biochemical interactions (e.g., enzyme inhibition)?
- Answer : Docking studies (AutoDock Vina) and molecular dynamics simulations assess binding to targets like histamine H₁ receptors. For astemizole analogs, binding affinity (ΔG < −8 kcal/mol) correlates with substituent bulkiness at the benzyl position . In vitro assays (e.g., radioligand displacement) validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
